molecular formula C8H10ClNO2 B8194929 4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride

4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride

Cat. No.: B8194929
M. Wt: 187.62 g/mol
InChI Key: GDOCXFCVKYUQIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride is a chemical compound with a unique structure that includes an amino group, a methoxy group, and a cyclohexa-2,5-dien-1-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride typically involves the reaction of 4-methoxybenzaldehyde with an appropriate amine under specific conditions. For example, a solution of 4-methoxybenzaldehyde and an amine in toluene can be heated under reflux with the addition of piperidine as a catalyst. The reaction mixture is then worked up by extraction and purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce hydroquinones, and substitution reactions can lead to various substituted derivatives of the original compound.

Scientific Research Applications

4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, leading to modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyclohexa-2,5-dien-1-one derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-[amino(methoxy)methylidene]cyclohexa-2,5-dien-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2.ClH/c1-11-8(9)6-2-4-7(10)5-3-6;/h2-5H,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOCXFCVKYUQIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=C1C=CC(=O)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=C1C=CC(=O)C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.